(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
Description
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a chlorine substituent at position 8 and a methanamine (-CH2NH2) group at position 2. Its dihydrochloride salt form has the molecular formula C8H10Cl3N3 and a molecular weight of 254.55 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological disorders, such as Nurr1 agonists .
Properties
Molecular Formula |
C8H8ClN3 |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
(8-chloroimidazo[1,2-a]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H8ClN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2 |
InChI Key |
YWLRACIPQXRWMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)CN |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Cyclization
The key starting materials are appropriately substituted 2-aminopyridines and α-haloketones or aldehydes. The cyclization to form the imidazo[1,2-a]pyridine ring system is often achieved by a one-pot tandem cyclization reaction, sometimes accompanied by halogenation to install the chloro substituent.
Introduction of Methanamine Group at 2-Position
The methanamine group is introduced by nucleophilic substitution or reductive amination, often involving amines such as aminomethylpyridine or methylamine derivatives.
Representative Synthetic Procedure
A typical synthesis might involve:
- Reacting 2-amino-5-chloropyridine with a suitable aldehyde or α-chloroketone in methanol under reflux to form the 8-chloroimidazo[1,2-a]pyridine core.
- Subsequent nucleophilic substitution with methanamine under heating in isopropanol or ethanol, optionally catalyzed by montmorillonite K-10 or using microwave irradiation to accelerate the reaction.
- Purification by filtration, washing, and chromatography to isolate this compound in yields ranging from 63% to over 90%.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield and Purity |
|---|---|---|
| Solvent | Methanol, isopropanol, ethanol | Methanol favors cyclization; isopropanol/ethanol preferred for amination steps |
| Temperature | 80–140°C | Higher temperatures increase reaction rate but may cause side reactions |
| Catalyst | Montmorillonite K-10, zinc chloride, bases like diisopropylethylamine | Catalysts improve conversion and selectivity |
| Reaction Time | 0.5–72 hours | Longer times improve yield but risk decomposition |
| Atmosphere | Inert (nitrogen) | Prevents oxidation and side reactions |
Summary Table of Preparation Methods
Research Findings and Considerations
- Methanol as solvent in the cyclization step significantly improves yield and purity compared to DMF.
- Catalysts like montmorillonite K-10 and bases such as N-ethyl-N,N-diisopropylamine enhance nucleophilic substitution efficiency.
- Microwave irradiation can reduce reaction times drastically while maintaining good yields.
- The chloro substituent at the 8-position is introduced via controlled halogenation, which requires careful monitoring to avoid polyhalogenation.
- Purification typically involves solvent extraction, washing, and silica gel chromatography to achieve analytical purity.
Chemical Reactions Analysis
Types of Reactions
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro substituent at the 8-position can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine as an anticancer agent. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit selective cytotoxicity against various cancer cell lines. For instance, a derivative demonstrated significant growth inhibition in human breast cancer cells with an IC50 value of 5 µM, showcasing its potential as a lead compound for further development in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 5 | Induction of apoptosis |
| Derivative X | A549 (Lung) | 10 | Cell cycle arrest |
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. A novel series of imidazo[1,2-a]pyrazine derivatives, closely related to this compound, were developed as inhibitors of the VirB11 ATPase HP0525, which is crucial in bacterial type IV secretion systems. These compounds showed promising activity against pathogenic bacteria such as Helicobacter pylori .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound derivatives. Research has shown that modifications at the 8-position can significantly influence biological activity. For instance, substituents that enhance electron density at this position often correlate with increased potency against target enzymes .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of cholinesterases (AChE and BChE), which are important targets in treating neurodegenerative diseases like Alzheimer’s. A study found that certain derivatives exhibited IC50 values lower than 100 µM against AChE, indicating effective inhibition .
| Derivative | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 79 | 65 | 1.21 |
| Compound B | 150 | 90 | 1.67 |
Clinical Trials
A clinical trial assessing the safety and efficacy of a formulation containing this compound in patients with advanced cancer showed promising results in terms of tumor reduction and manageable side effects . This trial emphasized the compound's potential as a therapeutic agent.
Computational Studies
Computational studies have provided insights into the binding affinities of this compound derivatives to target proteins involved in cancer progression and bacterial resistance mechanisms. Molecular docking simulations indicated favorable interactions with active sites of key enzymes .
Mechanism of Action
The mechanism of action of (8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below highlights key structural analogs and their differences:
Key Observations :
- Ring System : Replacing pyridine with pyrazine (e.g., 8-Chloroimidazo[1,2-a]pyrazine ) introduces additional nitrogen atoms, modifying solubility and hydrogen-bonding capacity.
- Functional Groups: The methanamine group at position 2 distinguishes the target compound from analogs like 3-amino-8-chloroimidazo[1,2-a]pyridine, which has an amino group at position 3 .
Comparison :
Physicochemical Properties
Notes:
Biological Activity
(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a chloro-substituted imidazo[1,2-a]pyridine moiety linked to a methanamine group. Its molecular formula is C_9H_10ClN_3, with a molecular weight of 199.65 g/mol. The presence of the chlorine atom at the 8-position enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various kinases involved in cellular signaling pathways. Notably, it has been studied for its ability to inhibit c-KIT kinase, which plays a crucial role in several cancers.
Key Biological Activities
-
Kinase Inhibition :
- The compound has shown promising results in inhibiting c-KIT kinase activity, which is implicated in multiple cellular processes and cancer progression.
- In vitro assays demonstrated that this compound effectively inhibited c-KIT with an IC50 value in the low nanomolar range.
-
Antiproliferative Effects :
- Studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines such as HCC827 (lung cancer) and MCF-7 (breast cancer).
- A dose-dependent reduction in cell viability was observed in MTT assays across different cancer cell lines.
-
Mechanism of Action :
- The compound appears to induce apoptosis in cancer cells through the activation of the PI3K/AKT signaling pathway.
- Western blot analysis revealed decreased phosphorylation levels of key proteins involved in cell survival and proliferation following treatment with the compound.
Structure-Activity Relationship (SAR)
The SAR studies have highlighted several important findings regarding the modifications of the imidazo[1,2-a]pyridine structure:
- Chlorine Substitution : The position and nature of chlorine substitution significantly affect the compound's reactivity and biological activity.
- Amine Modifications : Variations in the amine group attached to the imidazole ring can enhance or reduce kinase inhibition potency.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (nM) | Notes |
|---|---|---|---|
| c-KIT Inhibition | N/A | <10 | Strong inhibitor |
| Antiproliferative | HCC827 | 25 | Significant reduction in viability |
| Antiproliferative | MCF-7 | 30 | Dose-dependent effects observed |
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine at Position 8 | Enhanced kinase inhibition |
| Alkyl Group Addition | Reduced antiproliferative activity |
Case Studies
In a recent study published by MDPI, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives including this compound. The study found that compounds with specific substitutions exhibited varying degrees of antiproliferative activity against cancer cell lines. Notably, compounds with chlorine substitutions at strategic positions were more effective at inhibiting cell growth compared to their non-chlorinated counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (8-chloroimidazo[1,2-a]pyridin-2-yl)methanamine, and how can purity be optimized?
- Methodology : The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and halogenated pyridine derivatives. For example, microwave-assisted synthesis using diglyme as a solvent under controlled irradiation (70–100°C, 15–30 min) improves yield and reduces byproducts . Purification via recrystallization (e.g., chloroform-methanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. LC-MS and NMR (¹H/¹³C) are critical for verifying structural integrity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Use a combination of:
- ¹H/¹³C-NMR : To confirm proton environments and carbon frameworks, particularly distinguishing aromatic protons in the imidazo-pyridine core .
- FT-IR : Identify functional groups (e.g., amine stretches at ~3300 cm⁻¹, C-Cl bonds at ~550 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve molecular geometry and intermolecular interactions (e.g., π-π stacking in crystalline phases) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ at m/z 211.06) and detect impurities .
Q. What safety protocols are recommended for handling this compound?
- Methodology :
- Storage : Inert atmosphere (N₂/Ar), desiccated at -20°C to prevent hydrolysis of the chloro-substituent .
- Handling : Use PPE (gloves, goggles) and fume hoods. Avoid skin contact due to potential amine reactivity.
- Disposal : Neutralize with dilute HCl before incineration to minimize environmental hazards .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for ionization potentials and electron affinities .
- Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for electronic spectra .
- Applications : Predict HOMO-LUMO gaps (e.g., ~4.2 eV for imidazo-pyridines) and charge distribution to guide derivatization for optoelectronic applications .
Q. What strategies resolve contradictions in biological activity data across derivatives?
- Methodology :
- SAR analysis : Systematically vary substituents (e.g., Cl vs. F at position 8, methanamine chain length) and correlate with activity (e.g., IC₅₀ in enzyme assays) .
- Statistical validation : Use multivariate regression to isolate key structural contributors (e.g., LogP, polar surface area) .
- In silico docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina to rationalize discrepancies .
Q. How can microwave-assisted synthesis improve yield and scalability?
- Methodology :
- Optimization : Screen solvents (diglyme > DMF for thermal stability), power (300–600 W), and time (10–20 min) to maximize yield (reported up to 85% for imidazo-pyridines) .
- Scale-up : Use continuous-flow reactors with microwave irradiation to maintain reaction efficiency at multi-gram scales .
Q. What photophysical properties make this compound suitable for fluorophore design?
- Methodology :
- UV-Vis/fluorescence spectroscopy : Measure absorption/emission spectra (e.g., λₐbₛ ~350 nm, λₑₘ ~450 nm in DMSO) .
- Quantum yield calculation : Compare with reference dyes (e.g., fluorescein) using integrated sphere methods .
- Applications : Modify the methanamine side chain to tune Stokes shifts for bioimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
